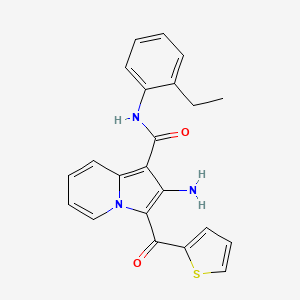

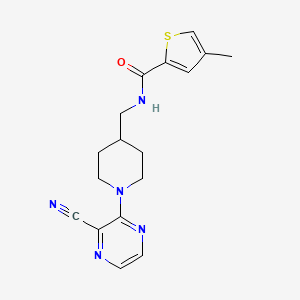

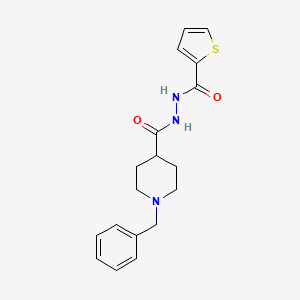

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indolizine derivatives, which have been shown to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Researchers have developed novel one-pot domino reactions for synthesizing derivatives of indolizine-1-carboxamide, demonstrating the chemical versatility and potential for creating a variety of structurally related compounds for further study. This methodology provides an efficient route to obtain these compounds without prior activation or modification, indicating its usefulness in synthesizing a broad range of substances for various applications (Ziyaadini et al., 2011).

Antimicrobial and Antibacterial Agents

Compounds derived from thiophene-2-carboxamide have been explored for their potential as antimicrobial and antibacterial agents. For instance, thiophene-2-carboxamide derivatives have shown promise in synthesizing new antibiotic and antibacterial drugs, contributing to the fight against resistant bacterial strains (Ahmed, 2007).

Antituberculosis and Anticancer Activity

Substituted indolizine-1-carboxamides, including those derived from thiophene-2-carboxamide, have been synthesized and evaluated for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the anticancer activity of these molecules, suggesting their potential in developing new therapeutic agents (Mahanthesha et al., 2022).

Supramolecular Chemistry

The compound and its derivatives have also been explored in supramolecular chemistry. For example, novel methodologies for synthesizing ethyl 1-arylcarbonyl-3-[(un)substituted methylthio]thieno[3,4-b]indolizine-9-carboxylates demonstrate significant high-field shifts and absorption bands in UV spectra, indicating intramolecular arene-arene interactions. These findings highlight the potential of these compounds in creating materials with unique optical properties (Kakehi et al., 2003).

Photoluminescence Behavior

The photoluminescent properties of benzol[1,2-b]indolizines, related to the compound , have been investigated for their reversible pH-dependent optical characteristics. These studies reveal the potential for using such compounds in developing materials with tunable optical and pH-sensitive properties, useful in sensors and other photonic devices (Outlaw et al., 2016).

Eigenschaften

IUPAC Name |

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-2-14-8-3-4-9-15(14)24-22(27)18-16-10-5-6-12-25(16)20(19(18)23)21(26)17-11-7-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYEZQURVOQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)